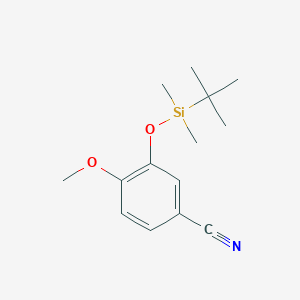
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile is an organic compound with the molecular formula C14H21NO2Si. It is a derivative of benzonitrile, featuring a tert-butyldimethylsilyloxy group and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyldimethylsilyloxy-4-methoxybenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the silylated intermediate . This intermediate can then undergo further reactions to introduce the methoxy and nitrile groups, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group strategies and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding alcohol.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-tert-butyldimethylsilyloxy-4-hydroxybenzonitrile.
Reduction: Formation of 3-tert-butyldimethylsilyloxy-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-tert-butyldimethylsilyloxy-4-methoxybenzonitrile involves its reactivity as a silyl ether and nitrile compound. The silyl ether group provides stability and protection to hydroxyl groups, while the nitrile group can participate in various chemical transformations. The compound’s molecular targets and pathways depend on its specific application, such as acting as a precursor in synthetic pathways or interacting with biological targets in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-Butyl-4-methoxybenzonitrile
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile stands out due to its combination of a silyl ether and nitrile group, which provides unique reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
Número CAS |
348640-89-1 |
|---|---|
Fórmula molecular |
C14H21NO2Si |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-9H,1-6H3 |
Clave InChI |
YZYVBTFZBFPISH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



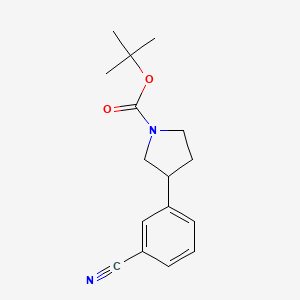
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
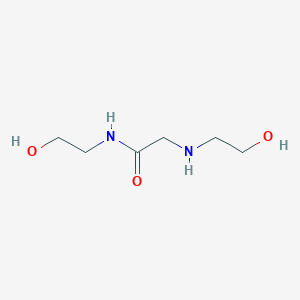
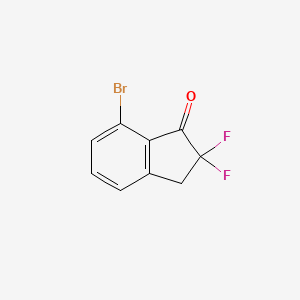
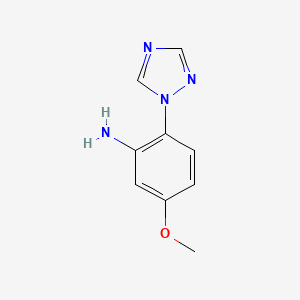
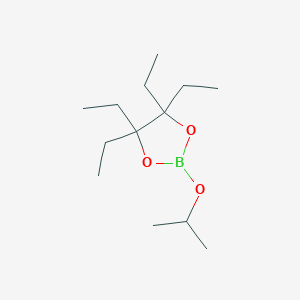
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
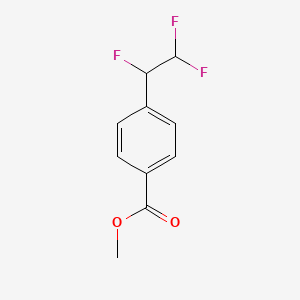
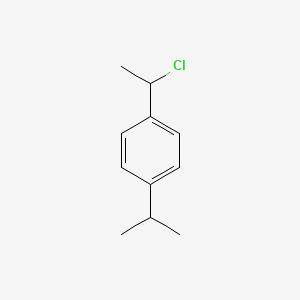
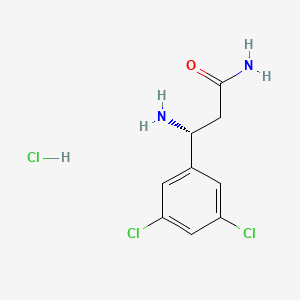
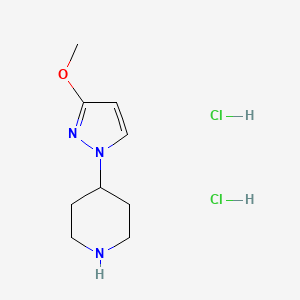
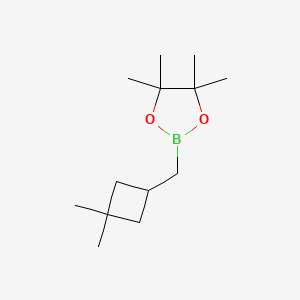
![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
